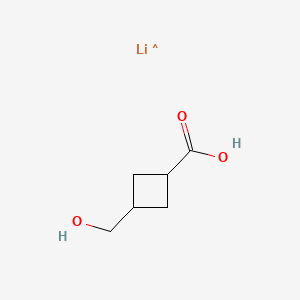

3-(Hydroxymethyl)cyclobutanecarboxylic acid;lithium salt

CAS No.:

Cat. No.: VC18799142

Molecular Formula: C6H10LiO3

Molecular Weight: 137.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H10LiO3 |

|---|---|

| Molecular Weight | 137.1 g/mol |

| Standard InChI | InChI=1S/C6H10O3.Li/c7-3-4-1-5(2-4)6(8)9;/h4-5,7H,1-3H2,(H,8,9); |

| Standard InChI Key | MRMYYRALWDDXJK-UHFFFAOYSA-N |

| Canonical SMILES | [Li].C1C(CC1C(=O)O)CO |

Introduction

Structural and Molecular Characteristics

The compound features a cyclobutane ring substituted with a hydroxymethyl group (-CH₂OH) and a carboxylic acid moiety (-COOH), neutralized as a lithium salt. Its canonical SMILES representation, [Li].C1C(CC1C(=O)O)CO , underscores the spatial arrangement of functional groups. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Number | 2940963-74-4 | |

| Molecular Formula | C₆H₁₀LiO₃ | |

| Molecular Weight | 137.1 g/mol | |

| InChIKey | MRMYYRALWDDXJK-UHFFFAOYSA-N | |

| Purity (Commercial) | ≥97% |

The cyclobutane ring imposes significant ring strain, which may enhance reactivity in synthetic applications. The lithium ion coordinates with the carboxylate group, as evidenced by its ionic character in the SMILES structure.

Synthesis and Manufacturing

While no direct synthesis route for this compound is documented in public literature, analogous methods for cyclobutane carboxylic acids offer mechanistic insights. A 2013 patent (CN103232340A) describes a three-step synthesis of 3-oxocyclobutanecarboxylic acid using acetone, bromine, and malononitrile, involving:

-

Dibromination: Ethanol-mediated reaction of acetone with bromine to form 1,3-dibromo-2-acetone.

-

Cyclization: Phase-transfer-catalyzed (tetrabutylammonium bromide) ring closure with malononitrile in dimethylformamide (DMF).

-

Hydrolysis: Acidic cleavage of nitrile groups to yield the carboxylic acid .

Adapting this route, the lithium salt could be synthesized via neutralization of the carboxylic acid with lithium hydroxide. Commercial suppliers like MolCore BioPharmatech utilize high-purity (≥97%) manufacturing processes under ISO standards, though proprietary details remain undisclosed .

Physicochemical Properties

-

Solubility: Likely polar solvent-soluble (e.g., water, DMF) due to ionic lithium-carboxylate interactions .

-

Thermal Stability: Cyclobutane derivatives typically decompose above 200°C, but lithium salts may exhibit higher stability .

-

Reactivity: The hydroxymethyl group may participate in esterification or oxidation reactions, while the carboxylate could engage in salt metathesis.

Applications and Industrial Relevance

Pharmaceutical Intermediates

As a certified API intermediate , this compound may serve in synthesizing constrained peptidomimetics or lithium-based therapeutics. Lithium salts are historically significant in bipolar disorder treatment , though no direct neuropsychiatric applications of this specific derivative have been reported.

Materials Science

Research Gaps and Future Directions

Despite commercial availability, peer-reviewed studies on this compound are absent. Critical research priorities include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume